Petcm

Catalog No.
S567441
CAS No.
10129-56-3
M.F
C8H8Cl3NO
M. Wt
240.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Petcm

CAS Number

10129-56-3

Product Name

Petcm

IUPAC Name

1,1,1-trichloro-3-pyridin-4-ylpropan-2-ol

Molecular Formula

C8H8Cl3NO

Molecular Weight

240.5 g/mol

InChI

InChI=1S/C8H8Cl3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h1-4,7,13H,5H2

InChI Key

NGTDJJKTGRNNAU-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CC(C(Cl)(Cl)Cl)O

Synonyms

alpha-(trichloromethyl)-4-pyridineethanol, PETCM cpd

Canonical SMILES

C1=CN=CC=C1CC(C(Cl)(Cl)Cl)O

Petcm, scientifically known as 1,1,1-trichloro-3-(pyridin-4-yl)propan-2-ol, is a small molecule with the molecular formula C8H8Cl3NO and a molecular weight of 240.5 g/mol. It is recognized primarily for its role as a caspase-3 activator, which is significant in the process of apoptosis, or programmed cell death. The compound has gained attention in cancer research due to its selective apoptotic effects in various cancer cell lines .

PETCM is for research use only and should be handled with appropriate caution.

  • Limited data: Extensive safety information on PETCM is not available.
  • Potential hazards: Due to the presence of chlorine atoms, PETCM might decompose to release toxic hydrochloric acid gas upon heating.
  • General safety practices: Standard laboratory safety protocols for handling potentially hazardous chemicals should be followed when working with PETCM. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Primarily through its interaction with caspases, particularly caspase-3. The activation of this enzyme leads to a cascade of events that culminate in apoptosis. Specifically, Petcm inhibits the oncoprotein ProT, thereby stimulating the formation of the apoptosome—a complex essential for the activation of caspase-3 .

Key Reactions:

  • Caspase Activation: Petcm facilitates the oligomerization of Apaf-1 (apoptotic protease activating factor 1), leading to enhanced caspase-3 activation.
  • Inhibition of ProT: This action is crucial for initiating apoptotic pathways within cells.

The biological activity of Petcm is primarily centered around its ability to induce apoptosis in cancer cells. Studies have shown that it selectively activates caspase-3 in various cancer cell lines, making it a promising candidate for therapeutic applications in oncology. Its mechanism involves promoting apoptotic signaling pathways while inhibiting anti-apoptotic factors .

Effects on Cancer Cells:

  • Induces apoptosis through caspase activation.
  • Selectively targets cancer cells while sparing normal cells.

Petcm can be synthesized through several chemical routes. One common method involves the reaction of 4-pyridinecarboxaldehyde with trichloroacetone in the presence of appropriate catalysts and solvents. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity .

General Synthesis Steps:

  • Reagents Preparation: Gather 4-pyridinecarboxaldehyde and trichloroacetone.
  • Reaction Setup: Combine reagents in a suitable solvent under controlled temperature.
  • Purification: Use techniques such as recrystallization or chromatography to purify the final product.

Interaction studies involving Petcm have focused on its relationship with various proteins involved in apoptosis. Notably, it has been shown to interact with caspases and Apaf-1, enhancing our understanding of the apoptotic process and identifying potential targets for drug development .

Key Interactions:

  • Caspase-3: Direct activation leading to apoptosis.
  • Apaf-1: Oligomerization promoting apoptosome formation.

Several compounds exhibit similar biological activities to Petcm, particularly in their role as caspase activators or apoptosis-inducing agents. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaMechanism of ActionUnique Features
Z-VAD-FMKC20H22F2N4O4Broad-spectrum caspase inhibitorNon-selective; used for inhibition studies
Ac-DEVD-CHOC8H10N2O3Caspase-3 specific inhibitorIrreversible inhibitor; used in functional assays
CamptothecinC20H16N2O4Induces apoptosis via topoisomerase INatural compound; also inhibits DNA replication
StaurosporineC22H26N4O3SBroad-spectrum kinase inhibitorPotent; affects multiple signaling pathways

Uniqueness of Petcm

Petcm stands out due to its selective activation of caspase-3 and its specific action on ProT inhibition, distinguishing it from broader-spectrum inhibitors and other compounds that may not target apoptosis as effectively.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

238.967147 g/mol

Monoisotopic Mass

238.967147 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10129-56-3

Wikipedia

PETCM

Dates

Modify: 2023-08-15

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